molecular formula C10H12OS B13613169 1-(3-(Methylthio)phenyl)propan-2-one

1-(3-(Methylthio)phenyl)propan-2-one

Cat. No.: B13613169
M. Wt: 180.27 g/mol
InChI Key: QEILDTHLINQHSY-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H12OS It is a ketone derivative with a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)phenyl)propan-2-one depends on its chemical structure and the functional groups present. The methylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
  • 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(3-(Methylthio)-2-(iodo)phenyl)propan-2-one

Comparison: 1-(3-(Methylthio)phenyl)propan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties Compared to its analogs with different substituents (eg, trifluoromethyl, iodo), it may exhibit different reactivity and biological activity

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H12OS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3

InChI Key

QEILDTHLINQHSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)SC

Origin of Product

United States

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